molecular formula C5H9IO B1605008 2-(Iodomethyl)tetrahydrofuran CAS No. 5831-70-9

2-(Iodomethyl)tetrahydrofuran

Cat. No.: B1605008
CAS No.: 5831-70-9
M. Wt: 212.03 g/mol
InChI Key: BMZJORGYEOQMFR-UHFFFAOYSA-N
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Description

2-(Iodomethyl)tetrahydrofuran is an organic compound with the molecular formula C5H9IO It is a derivative of tetrahydrofuran, where an iodine atom is attached to the methyl group at the second position of the tetrahydrofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Iodomethyl)tetrahydrofuran can be synthesized through various methods. One common approach involves the reaction of tetrahydrofuran with iodomethane in the presence of a strong base such as sodium hydride. The reaction proceeds via the formation of an intermediate alkoxide, which then undergoes nucleophilic substitution with iodomethane to yield this compound .

Another method involves the use of p-toluenesulfonic acid tetrahydrofuran-2-ylmethyl ester as a starting material. This compound is treated with sodium iodide in acetone, leading to the formation of this compound through a substitution reaction .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Iodomethyl)tetrahydrofuran undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide, sodium cyanide, or primary amines in polar aprotic solvents like dimethyl sulfoxide or acetone.

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride in anhydrous ether.

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(Iodomethyl)tetrahydrofuran involves its reactivity as an alkylating agent. The iodine atom in the compound is highly electrophilic, making it susceptible to nucleophilic attack. This property allows this compound to participate in various substitution reactions, where it transfers its iodomethyl group to nucleophiles. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

    2-(Bromomethyl)tetrahydrofuran: Similar in structure but with a bromine atom instead of iodine.

    2-(Chloromethyl)tetrahydrofuran: Contains a chlorine atom instead of iodine.

    2-(Hydroxymethyl)tetrahydrofuran: Contains a hydroxyl group instead of iodine.

Uniqueness

2-(Iodomethyl)tetrahydrofuran is unique due to the high reactivity of the iodine atom, which makes it a valuable intermediate in organic synthesis. Its ability to undergo a wide range of chemical reactions with various nucleophiles sets it apart from its bromine and chlorine analogs .

Properties

IUPAC Name

2-(iodomethyl)oxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9IO/c6-4-5-2-1-3-7-5/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMZJORGYEOQMFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40327107
Record name 2-(iodomethyl)tetrahydrofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40327107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5831-70-9
Record name 2-(iodomethyl)tetrahydrofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40327107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(iodomethyl)oxolane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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